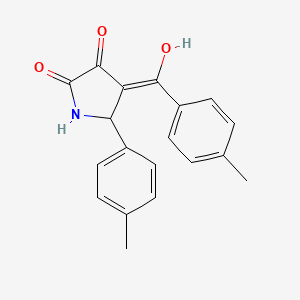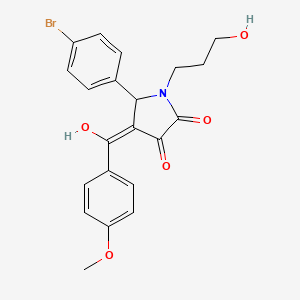![molecular formula C20H17N3O6 B3917631 N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3917631.png)
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of anandamide, an endocannabinoid that is involved in various physiological processes, including pain modulation, appetite regulation, and mood regulation.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide is known to inhibit the reuptake of anandamide, thereby increasing its concentration in the synaptic cleft. Anandamide is an endocannabinoid that acts on cannabinoid receptors in the brain and other parts of the body. By increasing the concentration of anandamide, N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide enhances the activation of cannabinoid receptors, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and decreasing the activity of nociceptive neurons. N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and reduces the likelihood of off-target effects. However, one limitation of using N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide. One area of interest is the potential use of N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel analogs of N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide and its effects on different physiological processes.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide is a synthetic compound that has shown potential therapeutic applications in various animal models. Its mechanism of action involves the inhibition of anandamide reuptake, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects. N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide represents a promising avenue for the development of novel therapeutics for various diseases and conditions.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has also been investigated for its potential use in the treatment of migraines, neuropathic pain, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-12(24)21-13-3-5-14(6-4-13)22-20(25)18-10-9-17(29-18)16-8-7-15(23(26)27)11-19(16)28-2/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARBOYBUDCCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917575.png)
![1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3917588.png)

![N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide](/img/structure/B3917607.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3917636.png)
![N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3917642.png)
![N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B3917645.png)

![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)